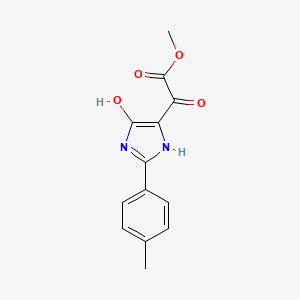![molecular formula C9H7N5 B14655865 3H-imidazo[4,5-f]quinazolin-9-amine CAS No. 53449-43-7](/img/structure/B14655865.png)
3H-imidazo[4,5-f]quinazolin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-imidazo[4,5-f]quinazolin-9-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-f]quinazolin-9-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzamide with formamide under reflux conditions can yield quinazoline derivatives . Another method involves the use of metal catalysts, such as palladium, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are often employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3H-imidazo[4,5-f]quinazolin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
3H-imidazo[4,5-f]quinazolin-9-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-imidazo[4,5-f]quinazolin-9-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in drug development .
Comparison with Similar Compounds
Quinazolin-4(3H)-one: Known for its anti-cancer and anti-inflammatory properties.
2-Aminoquinazoline: Used in the synthesis of various pharmaceuticals.
4-Anilinoquinazoline: Noted for its role in cancer treatment.
Uniqueness: 3H-imidazo[4,5-f]quinazolin-9-amine stands out due to its unique imidazoquinazoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
53449-43-7 |
|---|---|
Molecular Formula |
C9H7N5 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
3H-imidazo[4,5-f]quinazolin-9-amine |
InChI |
InChI=1S/C9H7N5/c10-9-7-5(11-4-14-9)1-2-6-8(7)13-3-12-6/h1-4H,(H,12,13)(H2,10,11,14) |
InChI Key |
WUOUXQVFDCMPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1NC=N3)C(=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)

![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)



![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)




